5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formic acid to yield the triazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The triazole ring may also play a role in stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific combination of a fluorophenyl group and a triazole ring. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further highlight its versatility and importance in research and industry.
Properties
Molecular Formula |
C9H6FN3O |
---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13) |
InChI Key |
DDLNUPYALVUNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C=O)F |
Origin of Product |
United States |
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